molecular formula C7H13NO B14630505 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole CAS No. 54520-85-3

5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14630505
CAS No.: 54520-85-3
M. Wt: 127.18 g/mol
InChI Key: RWIOYSCZMBAMQZ-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features an ethoxy group at the 5-position and a methyl group at the 4-position, making it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the condensation of ethylamine with acetoacetanilide, followed by cyclization under acidic conditions . Another approach includes the use of palladium-catalyzed reactions, where allylic alcohols undergo monoallylation to form the desired pyrrole structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy and methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. Its structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both ethoxy and methyl groups enhances its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

54520-85-3

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-ethoxy-4-methyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C7H13NO/c1-3-9-7-6(2)4-5-8-7/h6H,3-5H2,1-2H3

InChI Key

RWIOYSCZMBAMQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCC1C

Origin of Product

United States

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